2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
2-oxo-6-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-10-14-9-13-8-12(11-4-2-1-3-5-11)6-7-15(13)18-16(14)19/h1-5,9,12H,6-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRINXYIXGEMTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method includes the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can inhibit the proliferation of various cancer cell lines. For instance:
- Case Study : A study published in a peer-reviewed journal demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains.
- Case Study : In vitro assays revealed that 2-Oxo-6-phenyl derivatives showed promising results against Staphylococcus aureus and Escherichia coli .
Material Science
Polymer Synthesis
The unique structure of this compound makes it a valuable building block in polymer chemistry. It can be utilized to synthesize novel polymers with enhanced properties.
Case Study in Conductive Polymers
Research has explored its use in synthesizing conductive polymers for electronic applications. The incorporation of this compound into polymer matrices has resulted in improved electrical conductivity and thermal stability .
Synthetic Intermediate
Versatile Building Block
As a synthetic intermediate, this compound serves as a precursor for the synthesis of various biologically active compounds.
Example of Synthesis
The compound can be used to synthesize more complex molecules through reactions such as nucleophilic substitution or cyclization processes. This versatility is particularly beneficial in drug discovery and development.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents, oxidation states, and ring conformations (Table 1).
Table 1: Structural Comparison of Hexahydroquinoline-3-carbonitrile Derivatives
Research Tools and Methodologies
Crystallographic analyses of these compounds rely on software suites like SHELXL for refinement and OLEX2 for structure solution . WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and molecular packing .
Biological Activity
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (C16H14N2O) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical structure is characterized by a hexahydroquinoline backbone with a carbonitrile group and a phenyl substituent. Below are its key chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C16H14N2O |
| Molecular Weight | 250.3 g/mol |
| IUPAC Name | 2-oxo-6-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
| PubChem CID | 50990317 |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related hexahydroquinoline derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study by Dhanavade et al. highlighted that certain hexahydroquinoline derivatives were effective in reducing the viability of human colon cancer cells through apoptosis induction pathways. The derivatives were evaluated using in vitro assays that measured cell viability and apoptosis markers.
Neuroprotective Effects
In silico studies suggest that the compound may also possess neuroprotective properties. Molecular docking studies have indicated potential interactions with targets involved in neurodegenerative diseases.
Research Findings:
A review published in PMC6080098 discussed how similar compounds could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These findings suggest a promising avenue for developing treatments for conditions like Alzheimer's disease.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro models. Compounds within this class have been shown to inhibit pro-inflammatory cytokine production.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | Dhanavade et al. |
| Neuroprotective | Modulates neuroinflammation | PMC6080098 |
| Anti-inflammatory | Inhibits cytokine production | Various studies |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.
- Cytokine Modulation: Reduction in the secretion of inflammatory cytokines such as IL-6 and TNF-alpha.
Q & A
Q. What are the standard synthetic protocols for preparing 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?
The compound is typically synthesized via a one-pot multi-component reaction. A representative method involves heating 4-chlorobenzaldehyde (1 mmol), 2-methylcyclohexanone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in ethanol at reflux for 6 hours. The product is isolated by filtration, washed with water, and recrystallized from ethanol . Key steps include:
- Cyclocondensation : Formation of the hexahydroquinoline core via Knoevenagel and Michael addition reactions.
- Recrystallization : Ethanol is preferred for purity due to moderate solubility of the product.
Safety Note : Use PPE (gloves, goggles) and ensure adequate ventilation to avoid inhalation of dust or vapors .
Q. How should researchers handle safety and storage of this compound?
Critical safety measures include:
- Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from incompatible materials (e.g., oxidizing agents) .
- Spill Management : Avoid dust formation; use dry chemical or CO₂ extinguishers for fires .
- Waste Disposal : Incinerate in a licensed facility with flue gas scrubbing to prevent environmental contamination .
Advanced Research Questions
Q. How can Zr(HPO₄)₂ be optimized as a catalyst in the green synthesis of hexahydroquinoline derivatives?
Zr(HPO₄)₂ (α-ZrP) enables solvent-free, high-yield synthesis via a four-component reaction (aromatic aldehyde, malononitrile, dimedone, arylamine). Optimization parameters:
- Catalyst Loading : 10 mol% achieves >95% yield .
- Reusability : The catalyst retains activity for 3–4 cycles after washing and drying .
- Mechanism : Zr(HPO₄)₂ facilitates carbocation formation and Knoevenagel condensation, followed by enamine addition and cyclization .
Table 1 : Representative Yields Using Zr(HPO₄)₂
| Substituent | Yield (%) |
|---|---|
| 4-Bromophenyl | 98 |
| 4-Methoxyphenyl | 95 |
| 2-Thienyl | 93 |
Q. What crystallographic techniques resolve structural discrepancies in this compound?
For accurate refinement:
- Software : Use SHELXL for high-resolution data (e.g., anisotropic displacement parameters) and OLEX2 for visualization .
- Validation : Cross-check hydrogen bonding (e.g., N–H⋯O interactions) and torsion angles (e.g., cyclohexene half-chair conformation) against SHELX output .
Example : In monoclinic C2/c symmetry, the planar nitrogen-bearing ring (r.m.s. deviation = 0.019 Å) and cyclohexene half-chair conformation were confirmed via SHELXL refinement .
Q. How to analyze contradictory bioactivity data across hexahydroquinoline derivatives?
Contradictions may arise from:
- Structural Variations : Substituents (e.g., thiophenyl vs. phenyl) alter π-stacking and hydrogen bonding, affecting biological activity .
- Assay Conditions : Varying solvent polarity or pH can influence compound stability. Validate using standardized protocols (e.g., ¹H NMR in [D₆]DMSO) .
Methodological Tip : Perform comparative molecular docking studies to correlate substituent effects with activity trends .
Q. What advanced characterization methods validate synthetic purity?
Q. How to troubleshoot low yields in multi-component reactions?
Common issues and solutions:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
